molecular formula C11H14BrClN2 B567168 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine CAS No. 1280786-98-2

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

Cat. No.: B567168
CAS No.: 1280786-98-2
M. Wt: 289.601
InChI Key: AZQYVKICKAXHGR-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine: is a chemical compound with the molecular formula C11H14BrClN2 It is a derivative of pyridine, featuring bromine and chlorine substituents at the 5 and 3 positions, respectively, and a cyclohexylamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine as the core structure.

    Bromination: Bromine is introduced at the 5-position of the pyridine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Chlorine is then introduced at the 3-position using a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the substituents.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Formation of N-oxides or other oxidized derivatives.

    Reduction Products: Formation of reduced amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology:

    Biological Probes: Utilized in the development of biological probes for studying cellular processes.

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.

    Pharmacological Studies: Used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar structure but with a pyrimidine core.

    3-Bromo-5-chloro-N-cyclohexylpyridin-2-amine: Similar structure but with different positions of bromine and chlorine.

    5-Bromo-3-chloro-N-cyclohexylpyrimidin-2-amine: Similar structure but with a pyrimidine core.

Uniqueness:

    Structural Features: The unique combination of bromine, chlorine, and cyclohexylamine groups on the pyridine core.

    Reactivity: Its specific reactivity profile in substitution, oxidation, and reduction reactions.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry, making it a versatile compound for research and development.

Properties

IUPAC Name

5-bromo-3-chloro-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQYVKICKAXHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682407
Record name 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-98-2
Record name 2-Pyridinamine, 5-bromo-3-chloro-N-cyclohexyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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